

# (S)-(+)-1-Amino-2-propanol chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-(+)-1-Amino-2-propanol

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## An In-depth Technical Guide to (S)-(+)-1-Amino-2-propanol: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chiral building blocks is paramount. **(S)-(+)-1-Amino-2-propanol**, a versatile chiral amino alcohol, serves as a critical starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. Its specific stereochemistry is crucial for the efficacy and selectivity of the final drug products. This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental methodologies associated with **(S)-(+)-1-Amino-2-propanol**.

## Chemical Structure and Properties

**(S)-(+)-1-Amino-2-propanol**, also known as (S)-alaninol, is a primary amine and a secondary alcohol. The "(S)" designation indicates the stereochemical configuration at the chiral center (the carbon atom bonded to the hydroxyl group), and the "(+)" signifies its dextrorotatory optical activity.

### Molecular Structure:

- Chemical Formula:  $C_3H_9NO$ <sup>[1][2]</sup>
- Linear Formula:  $CH_3CH(OH)CH_2NH_2$

- SMILES String: C--INVALID-LINK--CN
- InChI Key: HXKKHQJGJAFBHI-VKHKMYHEASA-N[3][4]

The structure consists of a three-carbon propane backbone with an amino group (-NH<sub>2</sub>) at position 1 and a hydroxyl group (-OH) at position 2. The carbon at position 2 is a stereocenter, giving rise to two enantiomers. This guide focuses on the (S)-enantiomer.

## Quantitative Chemical Data

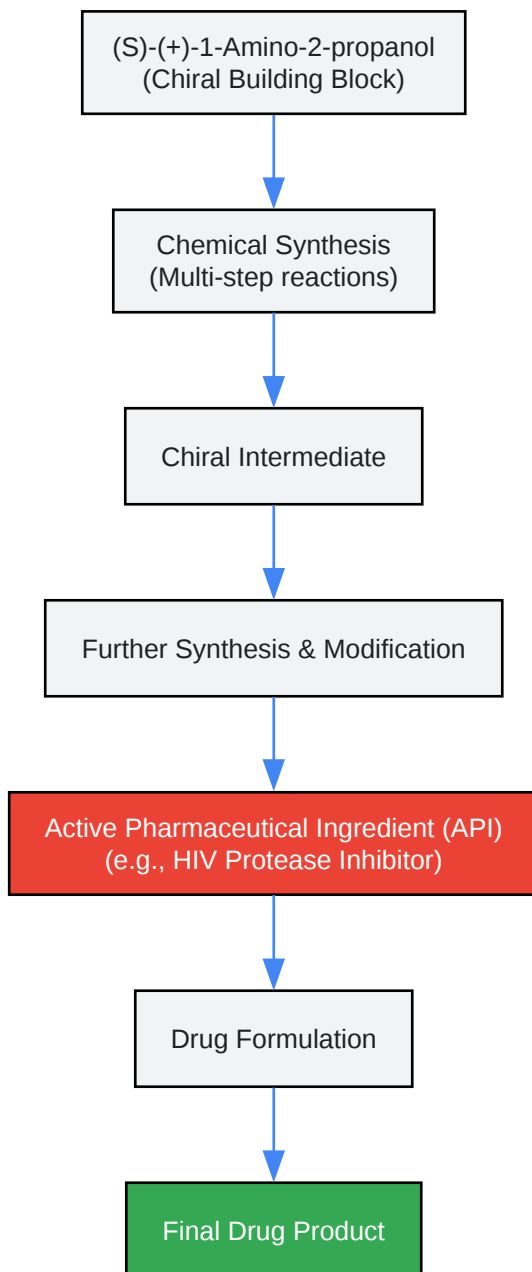
A summary of the key physicochemical properties of **(S)-(+)-1-Amino-2-propanol** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	75.11 g/mol	[1][2]
Appearance	White or Colorless to Almost white or Almost colorless powder to lump to clear liquid	[5]
Melting Point	22-26 °C	[3][4][5][6]
Boiling Point	160 °C	[3][4][5][6]
Density	0.954 g/mL at 25 °C	[3][4]
Refractive Index	n <sub>20/D</sub> 1.4437	[3][4]
Specific Rotation	[α] <sub>20/D</sub> +18° to +24°	[3][4][5][6]
Flash Point	71 °C (159.8 °F) - closed cup	
Vapor Pressure	<1 mmHg at 20 °C	[3][4]
Vapor Density	2.6 (vs air)	[3][4]
pKa	12.92 ± 0.35 (Predicted)	[3][4]
Water Solubility	Soluble	[3][4][5][6]
Solubility in other solvents	Soluble in Ether, Acetone, Alcohol, Chloroform (Slightly), Methanol (Sparingly)	[3][4][5][6]

## Applications in Drug Development

**(S)-(+)-1-Amino-2-propanol** is a valuable chiral building block in the synthesis of pharmaceuticals.[7] Its stereospecificity is often a key determinant of a drug's pharmacological activity and can lead to improved efficacy and reduced side effects.[8] A notable application is in the development of HIV protease inhibitors, where the specific stereochemistry of the core structure is essential for binding to the viral enzyme.[9] It is also used as an intermediate in the synthesis of various other chiral drugs and in the development of biodegradable polymers.[7][8]

## Logical Workflow: (S)-(+)-1-Amino-2-propanol in Drug Development



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Caption: Role of **(S)-(+)-1-Amino-2-propanol** in the drug development pipeline.

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **(S)-(+)-1-Amino-2-propanol** are crucial for its effective use in research and development.

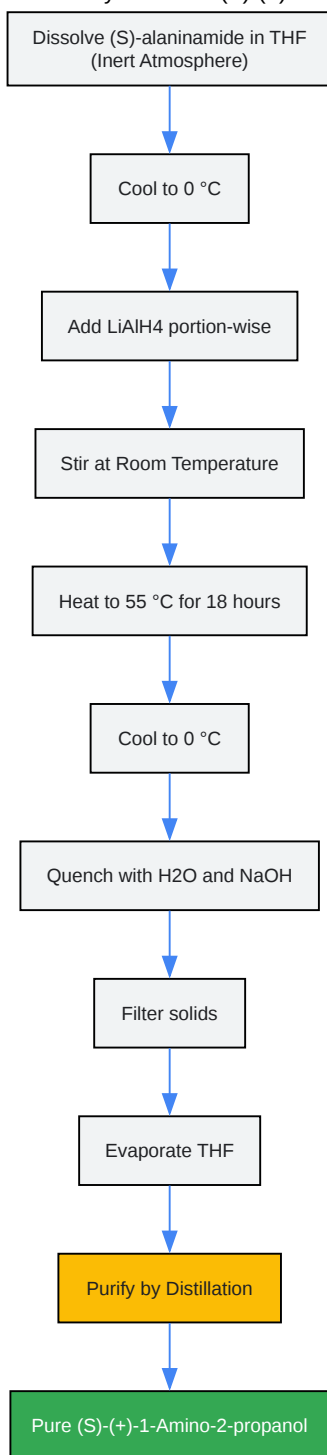
### Synthesis Protocol: Reduction of (S)-Alaninamide

A common laboratory-scale synthesis involves the reduction of an (S)-alanine derivative. One such method is the reduction of (S)-alaninamide using a reducing agent like lithium aluminum hydride (LAH).

Methodology:

- **Reaction Setup:** A solution of the crude (S)-alaninamide is prepared in an anhydrous aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reducing Agent:** The flask is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH<sub>4</sub>) is added portion-wise to the stirred solution.
- **Reaction:** The reaction mixture is allowed to stir at room temperature for a short period (e.g., 10 minutes) and then heated to a higher temperature (e.g., 55 °C) for an extended period (e.g., 18 hours) to ensure complete reduction.<sup>[10]</sup>
- **Quenching:** After the reaction is complete, the mixture is cooled back to 0 °C, and the excess LAH is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
- **Workup and Purification:** The resulting solids are filtered off, and the organic solvent is removed from the filtrate under reduced pressure. The crude **(S)-(+)-1-Amino-2-propanol** can then be purified by distillation.

## Experimental Workflow: Synthesis of (S)-(+)-1-Amino-2-propanol

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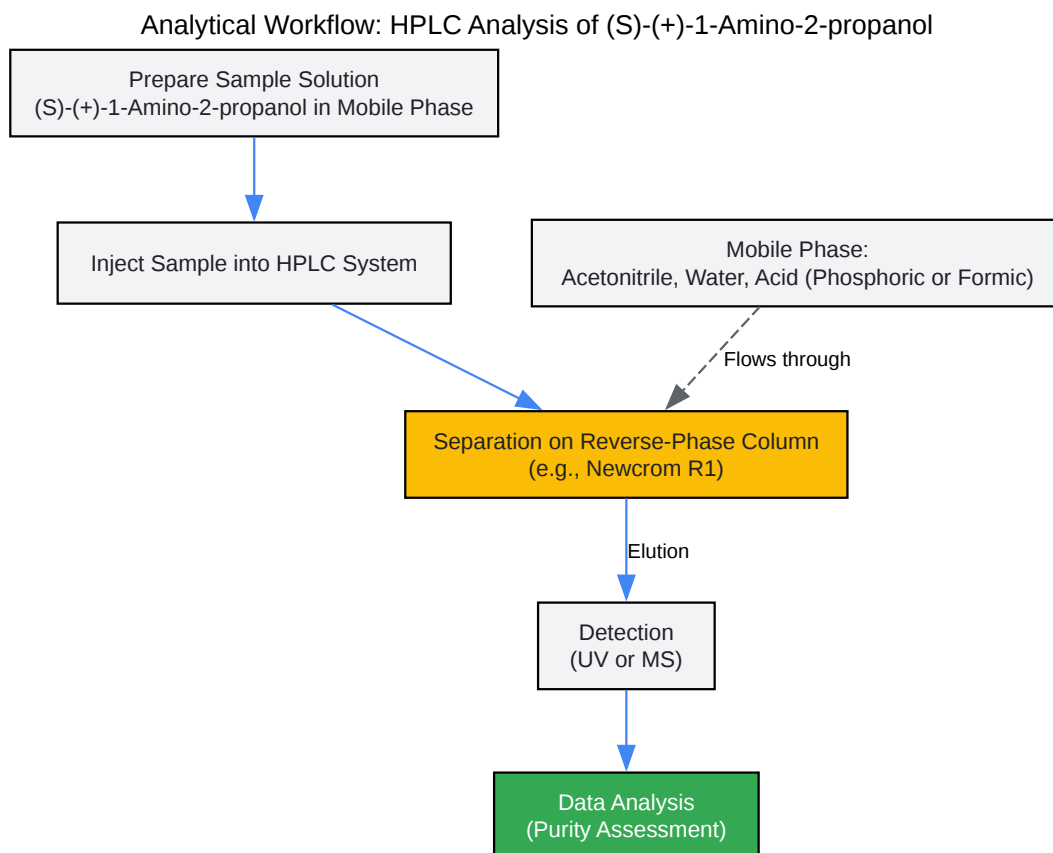
Caption: A typical laboratory synthesis workflow for **(S)-(+)-1-Amino-2-propanol**.

## Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity of **(S)-(+)-1-Amino-2-propanol** can be assessed using reverse-phase HPLC.

Methodology:

- Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable for this analysis.[\[11\]](#)  
[\[12\]](#)
- Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier is used. For standard UV detection, phosphoric acid can be used. For mass spectrometry (MS) compatible methods, formic acid should be substituted for phosphoric acid.[\[11\]](#)[\[12\]](#)
- Detection: UV detection is a common method for analysis.
- Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[\[11\]](#)[\[12\]](#)



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Caption: Workflow for the HPLC analysis of **(S)-(+)-1-Amino-2-propanol**.

## Safety and Handling

**(S)-(+)-1-Amino-2-propanol** is classified as a corrosive substance. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, should be worn when handling this chemical. It is also combustible and should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The compound is hygroscopic and

should be protected from moisture.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).[13]

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- To cite this document: BenchChem. [(S)-(+)-1-Amino-2-propanol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1277028#s-1-amino-2-propanol-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1277028#s-1-amino-2-propanol-chemical-properties-and-structure)

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